1-O,3-O,4-O-Tribenzoyl-2-deoxy-α-D-erythro-pentopyranose 1-O,3-O,4-O-Tribenzoyl-2-deoxy-α-D-erythro-pentopyranose
Brand Name: Vulcanchem
CAS No.: 17685-01-7
VCID: VC0095237
InChI: InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)31-21-16-23(33-26(29)20-14-8-3-9-15-20)30-17-22(21)32-25(28)19-12-6-2-7-13-19/h1-15,21-23H,16-17H2/t21-,22+,23+/m0/s1
SMILES: C1C(C(COC1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula: C26H22O7
Molecular Weight: 446.4 g/mol

1-O,3-O,4-O-Tribenzoyl-2-deoxy-α-D-erythro-pentopyranose

CAS No.: 17685-01-7

Natural Products

VCID: VC0095237

Molecular Formula: C26H22O7

Molecular Weight: 446.4 g/mol

1-O,3-O,4-O-Tribenzoyl-2-deoxy-α-D-erythro-pentopyranose - 17685-01-7

CAS No. 17685-01-7
Product Name 1-O,3-O,4-O-Tribenzoyl-2-deoxy-α-D-erythro-pentopyranose
Molecular Formula C26H22O7
Molecular Weight 446.4 g/mol
IUPAC Name [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate
Standard InChI InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)31-21-16-23(33-26(29)20-14-8-3-9-15-20)30-17-22(21)32-25(28)19-12-6-2-7-13-19/h1-15,21-23H,16-17H2/t21-,22+,23+/m0/s1
Standard InChIKey HYQISMBJGQVBLA-YTFSRNRJSA-N
Isomeric SMILES C1[C@@H]([C@@H](CO[C@@H]1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
SMILES C1C(C(COC1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Canonical SMILES C1C(C(COC1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
PubChem Compound 14079537
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator